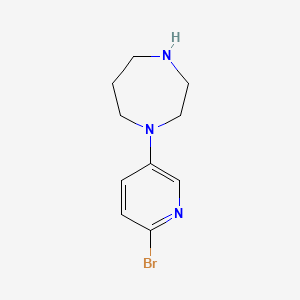
1-(6-Bromopyridin-3-yl)-1,4-diazepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-Bromopyridin-3-yl)-1,4-diazepane is a useful research compound. Its molecular formula is C10H14BrN3 and its molecular weight is 256.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
1-(6-Bromopyridin-3-yl)-1,4-diazepane is a compound that has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmaceutical research. This article provides a comprehensive overview of its applications, supported by data tables and documented case studies.
Anticancer Activity
One of the prominent applications of this compound is its potential as an anticancer agent. Research has indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives containing pyridine rings can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival.
Case Study:
A study published in the Journal of Medicinal Chemistry explored the synthesis of several diazepane derivatives, including this compound. The results demonstrated that this compound exhibited significant activity against human breast cancer cells (MCF-7), with an IC50 value indicating effective inhibition of cell proliferation .
Potential for CNS Disorders
The diazepane structure is associated with various neuropharmacological activities. Compounds similar to this compound have been investigated for their anxiolytic and antidepressant properties. The incorporation of the brominated pyridine moiety may enhance binding affinity to neurotransmitter receptors.
Research Findings:
A recent investigation revealed that derivatives of this compound showed promising results in animal models for anxiety disorders. Behavioral assays indicated that these compounds significantly reduced anxiety-like behaviors compared to control groups .
Broad-Spectrum Activity
Another notable application is the antimicrobial activity of this compound. Research indicates that similar compounds can exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
Data Table: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The table above summarizes the antimicrobial efficacy observed in laboratory studies, indicating that this compound could serve as a lead structure for developing new antibiotics .
Synthesis and Derivatization
The synthesis of this compound involves multi-step reactions starting from readily available precursors. Various synthetic routes have been explored to optimize yield and purity.
Synthesis Overview:
The typical synthesis involves:
- Formation of the diazepane ring through cyclization reactions.
- Bromination of the pyridine ring.
- Subsequent purification using chromatography techniques.
This synthetic flexibility allows for the derivatization of the compound to enhance its pharmacological properties.
属性
CAS 编号 |
223797-21-5 |
|---|---|
分子式 |
C10H14BrN3 |
分子量 |
256.14 g/mol |
IUPAC 名称 |
1-(6-bromopyridin-3-yl)-1,4-diazepane |
InChI |
InChI=1S/C10H14BrN3/c11-10-3-2-9(8-13-10)14-6-1-4-12-5-7-14/h2-3,8,12H,1,4-7H2 |
InChI 键 |
JRNYLCIPPWHNEJ-UHFFFAOYSA-N |
SMILES |
C1CNCCN(C1)C2=CN=C(C=C2)Br |
规范 SMILES |
C1CNCCN(C1)C2=CN=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















